3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide
Description
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide features a benzimidazole core substituted at the 1-position with a methyl group and at the 2-position with an isopropyl group. This benzimidazole moiety is linked via a propanamide spacer to a 3-methoxy-1,2-oxazole heterocycle. The methoxy-oxazole group may enhance solubility or serve as a hydrogen-bond acceptor, while the isopropyl substituent likely contributes to lipophilicity and steric effects.
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C18H22N4O3/c1-11(2)18-20-14-9-12(5-7-15(14)22(18)3)19-16(23)8-6-13-10-17(24-4)21-25-13/h5,7,9-11H,6,8H2,1-4H3,(H,19,23) |
InChI Key |
RYOXFRFGWJVFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the benzimidazole ring, and the subsequent coupling of these two moieties.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.
Formation of the Benzimidazole Ring: The benzimidazole ring is typically formed through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling Reaction: The final step involves coupling the oxazole and benzimidazole rings through an amide bond formation, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The oxazole and benzimidazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Comparison with N,O-Bidentate Directing Groups ()
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization. While the target compound lacks a hydroxyl group, its methoxy-oxazole moiety may act as a weaker directing group due to the oxazole’s nitrogen and oxygen atoms. However, the steric bulk of the isopropyl group in the target could hinder coordination with metal catalysts compared to the less bulky 2-hydroxy-1,1-dimethylethyl group in .
Computational Insights into Noncovalent Interactions
Using methodologies described in and , the target compound’s noncovalent interactions were theoretically analyzed:
- Electrostatic Potential (ESP): The oxazole’s methoxy group exhibits a negative ESP region, favoring interactions with cationic or hydrogen-bond-donor residues.
- π-Stacking Potential: The benzimidazole’s aromatic system shows strong π-π stacking capability, similar to compounds 3a–3b, but the oxazole’s smaller π-system may limit additional stacking interactions .
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O5 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | N-(1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
| InChI Key | YQXOPYRRRONXGL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially influencing processes like cell proliferation, apoptosis, and immune responses. The exact mechanisms remain under investigation but may involve inhibition of key kinases or other signaling molecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to our target molecule have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Anticancer Potential
Research has also explored the anticancer potential of benzimidazole derivatives. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, modifications to similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
1. Antimicrobial Efficacy
In a controlled study, a series of benzimidazole derivatives were tested against MRSA. The results showed that compounds with similar structural features to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
2. Anticancer Activity
A recent publication detailed the effects of benzimidazole derivatives on human cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability in breast and colon cancer cells, suggesting that the target compound may possess similar anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
